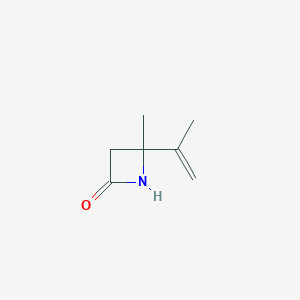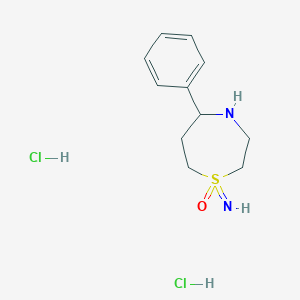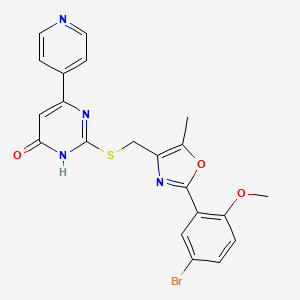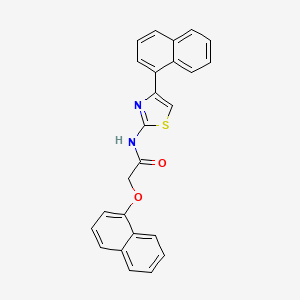![molecular formula C16H20ClN3O4 B2693463 Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride CAS No. 2097931-77-4](/img/structure/B2693463.png)
Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a piperidine ring, which is a common feature in many pharmaceuticals . Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Structure Analysis
The compound likely contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. The crystal structure of a similar compound, methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate, was analyzed and published . This research provides valuable insights into the molecular structure and atomic coordinates of the compound .
Antimicrobial Activity
The compound has shown potential in antimicrobial applications. A study found that a similar compound, 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines, exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain . This suggests that “Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride” could potentially have similar antimicrobial properties.
Inhibitor of tRNA (Guanine37-N1)-methyltransferase (TrmD)
The compound could potentially be used as an inhibitor of tRNA (Guanine37-N1)-methyltransferase (TrmD), a mechanism of action relevant to antibacterial drug candidates . The study found that the compound had a high affinity to the TrmD isolated from P. aeruginosa .
Synthesis of Heterocyclic Hybrids
The compound can be used in the synthesis of heterocyclic hybrids. The hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was prepared via condensation of the carboxylic acid with ortho-phenylenediamine .
Synthesis of S-Alkyl Derivatives
The compound can be used in the synthesis of S-alkyl derivatives. The hybrid molecule was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .
Docking Studies
The compound can be used in docking studies. The results of molecular docking studies for the obtained series of S-alkyl benzimidazole-thienopyrimidines showed their high affinity to the TrmD .
Future Directions
Compounds with similar structures are often used in the development of new drugs . For example, pomalidomide, a third-generation IMiD, has been used in the treatment of various malignant tumors and immune diseases . The molecular structure of pomalidomide is often used as the ligand for E3 ligase in PROTAC production, playing an important role in the development of protease degradation drugs .
properties
IUPAC Name |
methyl 4-(2,5-dioxo-3-piperidin-4-ylimidazolidin-1-yl)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4.ClH/c1-23-15(21)11-2-4-13(5-3-11)19-14(20)10-18(16(19)22)12-6-8-17-9-7-12;/h2-5,12,17H,6-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQOONGPRZHBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CN(C2=O)C3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2693381.png)
![6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693384.png)

![3-(3-Chloro-4-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2693386.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2693393.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2693394.png)


![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine](/img/structure/B2693399.png)
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2693400.png)
